molecular formula C22H29ClN3O9P B611596 Uprifosbuvir CAS No. 1496551-77-9

Uprifosbuvir

Número de catálogo B611596
Número CAS: 1496551-77-9
Peso molecular: 545.9098
Clave InChI: SFPFZQKYPOWCSI-IQWMDFIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Uprifosbuvir (MK-3682) is an antiviral drug developed for the treatment of hepatitis C . It is a nucleotide analogue which acts as an NS5B RNA polymerase inhibitor . As of 2019, it was in Phase III human clinical trials .


Synthesis Analysis

An efficient route to the HCV antiviral agent uprifosbuvir was developed in 5 steps from readily available uridine in 50% overall yield . This concise synthesis was achieved by development of several synthetic methods :

  • Complexation-driven selective acyl migration/oxidation .
  • BSA-mediated cyclization to anhydrouridine .
  • Hydrochlorination using FeCl3/TMDSO .
  • Dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst .

The new route improves the yield of uprifosbuvir 50-fold over the previous manufacturing process .


Molecular Structure Analysis

The molecular formula of Uprifosbuvir is C22H29ClN3O9P . The exact mass is 545.13 and the molecular weight is 545.910 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Uprifosbuvir include complexation-driven selective acyl migration/oxidation, BSA-mediated cyclization to anhydrouridine, hydrochlorination using FeCl3/TMDSO, and dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst .


Physical And Chemical Properties Analysis

Uprifosbuvir has a molecular weight of 545.910 . Its chemical formula is C22H29ClN3O9P .

Aplicaciones Científicas De Investigación

Synthesis and Production

Uprifosbuvir, a significant antiviral agent for Hepatitis C Virus (HCV), has seen advancements in its synthesis. A new route for synthesizing uprifosbuvir from uridine has been developed, enhancing the yield by 50-fold over previous methods. This breakthrough not only improves the production efficiency but also expands the capabilities for creating antiviral nucleotides (Klapars et al., 2021).

Pharmacology and Drug Development

Uprifosbuvir's role as a uridine nucleoside monophosphate prodrug inhibitor of the HCV NS5B RNA polymerase is crucial in understanding its effect site pharmacology. A multidisciplinary modeling approach in its drug development has been instrumental in elucidating key metabolic pathways and assessing the influence of intrinsic and extrinsic factors on its pharmacokinetics and pharmacodynamics (van den Berg et al., 2021).

Clinical Trials and Efficacy

Clinical trials have been conducted to assess the efficacy of uprifosbuvir in combination with other drugs for treating HCV. A study evaluating ruzasvir and uprifosbuvir suggested high effectiveness and tolerability in participants with various HCV genotypes, although with some variations across genotypes (Lawitz et al., 2019).

Global Research Impact

Bibliometric analysis of global research on uprifosbuvir-related compounds like sofosbuvir shows a significant increase in research activities, especially with the development of new hepatitis C antivirals. This highlights the growing scientific interest and potential impact of drugs like uprifosbuvir on global health (Hernández-Vásquez & Rosselli, 2017).

Next-Generation Antiviral Regimens

Uprifosbuvir is considered part of next-generation direct-acting antiviral drug regimens for HCV. These regimens promise high efficiency, ease of use, and efficacy across various patient populations, signifying uprifosbuvir's role in evolving HCV treatment approaches (Ruiz et al., 2017).

Development and Approval Process

The journey of uprifosbuvir through development and approval processes provides insights into the challenges and successes in bringing a new antiviral agent to market. This includes understanding regulatory hurdles, clinical trial designs, and market dynamics (Thayer, 2017).

Direcciones Futuras

As of 2019, Uprifosbuvir was in Phase III human clinical trials . The future directions of Uprifosbuvir will likely depend on the results of these trials and the evolving needs of the market for hepatitis C treatments .

Propiedades

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-KHFYHRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028124
Record name Uprifosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uprifosbuvir

CAS RN

1496551-77-9
Record name Uprifosbuvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uprifosbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uprifosbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPRIFOSBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uprifosbuvir
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Uprifosbuvir
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Uprifosbuvir
Reactant of Route 4
Reactant of Route 4
Uprifosbuvir
Reactant of Route 5
Reactant of Route 5
Uprifosbuvir
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Uprifosbuvir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.